Pentyl methanesulfonate Pentyl methanesulfonate
Brand Name: Vulcanchem
CAS No.: 6968-20-3
VCID: VC3832332
InChI: InChI=1S/C6H14O3S/c1-3-4-5-6-9-10(2,7)8/h3-6H2,1-2H3
SMILES: CCCCCOS(=O)(=O)C
Molecular Formula: C6H14O3S
Molecular Weight: 166.24 g/mol

Pentyl methanesulfonate

CAS No.: 6968-20-3

Cat. No.: VC3832332

Molecular Formula: C6H14O3S

Molecular Weight: 166.24 g/mol

* For research use only. Not for human or veterinary use.

Pentyl methanesulfonate - 6968-20-3

Specification

CAS No. 6968-20-3
Molecular Formula C6H14O3S
Molecular Weight 166.24 g/mol
IUPAC Name pentyl methanesulfonate
Standard InChI InChI=1S/C6H14O3S/c1-3-4-5-6-9-10(2,7)8/h3-6H2,1-2H3
Standard InChI Key GSWMXIIUDJOXNF-UHFFFAOYSA-N
SMILES CCCCCOS(=O)(=O)C
Canonical SMILES CCCCCOS(=O)OC

Introduction

Structural and Nomenclature Overview

Pentyl methanesulfonate, systematically named pentyl methanesulfonate (IUPAC: pentyl sulfonylmethane), consists of a five-carbon alkyl chain (pentyl group) bonded to the oxygen atom of a methanesulfonate group (CH3SO3\text{CH}_3\text{SO}_3^-). The sulfonate group’s tetrahedral geometry around the sulfur atom enhances its stability and leaving group ability in substitution reactions. Unlike branched analogs such as 4-methyl-1-pentyl methanesulfonate, the linear pentyl configuration influences its physicochemical properties, including solubility and lipophilicity.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of pentyl methanesulfonate typically involves the acid-catalyzed esterification of 1-pentanol with methanesulfonic acid:

CH3SO3H+C5H11OHH+C5H11OSO2CH3+H2O\text{CH}_3\text{SO}_3\text{H} + \text{C}_5\text{H}_{11}\text{OH} \xrightarrow{\text{H}^+} \text{C}_5\text{H}_{11}\text{OSO}_2\text{CH}_3 + \text{H}_2\text{O}

Protonation of the hydroxyl group facilitates nucleophilic attack by the sulfonate ion, yielding the ester and water. Optimized conditions (e.g., 60–80°C, anhydrous environment) achieve yields exceeding 85% .

Industrial-Scale Production

Large-scale manufacturing employs continuous-flow reactors to minimize side reactions. Key parameters include:

ParameterOptimal Range
Temperature60–80°C
CatalystH2SO4\text{H}_2\text{SO}_4 (1–2 mol%)
Reaction Time2–4 hours

Post-synthesis purification via fractional distillation or column chromatography ensures >98% purity, critical for pharmaceutical applications .

Physicochemical Properties

Molecular Characteristics

  • Molecular Weight: 166.24 g/mol

  • LogP (Octanol-Water): 1.9 (predicted via XLogP3 )

  • Hydrogen Bond Acceptors: 3

The compound’s moderate lipophilicity (LogP1.9\text{LogP} \approx 1.9) facilitates solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited water solubility (<1 mg/mL) .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 180°C, with exothermic peaks indicating sulfonate group degradation. Storage recommendations include inert atmospheres and temperatures below 25°C .

Chemical Reactivity and Applications

Alkylation Reactions

As a mesylate ester, pentyl methanesulfonate acts as an electrophilic alkylating agent in SN2 reactions. For example, it transfers pentyl groups to nucleophiles like amines or thiols:

RNH2+C5H11OSO2CH3RNH(C5H11)+CH3SO3\text{RNH}_2 + \text{C}_5\text{H}_{11}\text{OSO}_2\text{CH}_3 \rightarrow \text{RNH}(\text{C}_5\text{H}_{11}) + \text{CH}_3\text{SO}_3^-

This reactivity underpins its use in synthesizing surfactants and agrochemicals.

Pharmaceutical Intermediates

Analytical Detection Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

Shimadzu’s GCMS-TQ8040 system enables precise quantification at concentrations as low as 0.01 µg/mL . Calibration curves exhibit linearity (R2>0.999R^2 > 0.999) across 0.01–10 µg/mL ranges, with recovery rates of 77–113% :

CompoundRecovery (%)RSD (%)
Methyl methanesulfonate110.241.82
Ethyl methanesulfonate112.790.86

Nuclear Magnetic Resonance (NMR)

1H^1\text{H}-NMR spectra feature characteristic peaks:

  • δ 1.2–1.6 ppm (pentyl chain, multiplet)

  • δ 3.1 ppm (s, 3H, CH3SO3\text{CH}_3\text{SO}_3)

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